Ronomilast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ronomilast is a selective inhibitor of phosphodiesterase type 4, primarily designed for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. By inhibiting phosphodiesterase type 4, ronomilast increases the levels of cyclic adenosine monophosphate in cells, which plays a crucial role in regulating inflammation and immune responses. This compound has garnered attention due to its potential therapeutic benefits and a relatively favorable side effect profile compared to other phosphodiesterase inhibitors .

Ronomilast operates through the inhibition of phosphodiesterase type 4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate. The chemical reaction can be summarized as follows:

- Inhibition of Phosphodiesterase Type 4:

- Ronomilast binds to the active site of phosphodiesterase type 4, preventing it from hydrolyzing cyclic adenosine monophosphate.

- This leads to an accumulation of cyclic adenosine monophosphate within cells.

- Biochemical Pathway Activation:

Ronomilast exhibits significant biological activity by modulating inflammatory processes. Its primary mechanism involves:

- Inhibition of Pro-inflammatory Cytokines: By increasing cyclic adenosine monophosphate levels, ronomilast suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-12.

- Promotion of Anti-inflammatory Cytokines: The compound enhances the secretion of anti-inflammatory cytokines like interleukin-10, contributing to its therapeutic effects in inflammatory diseases .

Studies on ronomilast's interactions have revealed:

- Drug Interactions: Ronomilast may interact with other medications metabolized by cytochrome P450 enzymes, necessitating caution when co-administered with such drugs.

- Biological Interactions: Its effects on immune cells indicate potential interactions with various signaling pathways involved in inflammation and immune response modulation .

Ronomilast shares structural and functional similarities with several other phosphodiesterase type 4 inhibitors. Here is a comparison highlighting its uniqueness:

| Compound Name | Unique Features | Primary Indications |

|---|---|---|

| Roflumilast | First-generation inhibitor with significant efficacy but notable side effects | COPD |

| Apremilast | Orally active; used for psoriasis and psoriatic arthritis; lower gastrointestinal side effects | Psoriasis, psoriatic arthritis |

| Cilomilast | Early-stage development; potential for broader applications | Asthma, COPD |

| Tetomilast | High potency against specific phosphodiesterase isoforms | Allergic asthma, COPD |

| Oglemilast | Investigated for its potential in treating multiple inflammatory diseases | Various inflammatory conditions |

| GSK256066 | Novel compound with ongoing research for efficacy and safety | Under investigation |

Ronomilast's unique profile lies in its selective inhibition of phosphodiesterase type 4 while minimizing gastrointestinal side effects compared to earlier compounds like roflumilast .

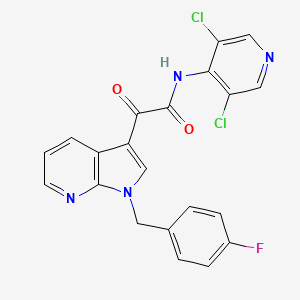

Ronomilast, chemically known as N-(3,5-dichloropyridin-4-yl)-2-{1-[(4-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetamide [1] [2] [3], represents a sophisticated phosphodiesterase 4 inhibitor built upon a 1H-pyrrolopyridine core structure [4] [5]. The compound, identified by CAS number 418794-42-0, possesses the molecular formula C21H13Cl2FN4O2 with a molecular weight of 443.26 g/mol [2] [3].

The synthetic pathway for ronomilast follows a multi-step approach characteristic of complex heterocyclic pharmaceutical compounds. Based on structural analysis and comparison with similar phosphodiesterase 4 inhibitor syntheses [6] [7] [8], the key reaction schemes involve several critical transformations:

Core Assembly Strategy: The synthesis typically begins with the construction of the pyrrolopyridine core through established heterocyclic chemistry methodologies. This involves sequential cyclization reactions that form the fused ring system characteristic of this compound class [5].

Coupling Reactions: Critical palladium-catalyzed cross-coupling reactions represent the backbone of the synthetic strategy. These reactions, particularly Suzuki-Miyaura type couplings, enable the formation of carbon-carbon bonds between aromatic systems using catalysts such as Pd(dppf)Cl2·DCM or bis[bis(1,2-diphenylphosphino)ethane]palladium(0) [9]. The reaction conditions typically require bases such as potassium carbonate or sodium carbonate and are conducted in solvent systems like dioxane/water or acetonitrile/water mixtures at temperatures ranging from 20°C to 100°C [9].

Amide Bond Formation: The final assembly involves the formation of the crucial amide linkage between the dichloropyridine moiety and the pyrrolopyridine core. This transformation employs standard amide coupling conditions using activating agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), 2-pyridinol-1-oxide, or T3P (propylphosphonic anhydride) in the presence of bases like N,N-diisopropylethylamine or triethylamine [9].

Functional Group Manipulations: The incorporation of the fluorobenzyl substituent typically occurs through nucleophilic substitution or alkylation reactions, while the dichloropyridine component may be introduced through aromatic substitution or coupling methodologies [7] [8].

Optimization of Synthetic Yield and Purity

Yield optimization in pharmaceutical synthesis requires a systematic approach addressing multiple variables simultaneously [10] [11]. For compounds like ronomilast, optimization strategies focus on several key areas:

Reaction Condition Optimization: Temperature control emerges as a critical parameter, with most coupling reactions requiring precise thermal management between 20°C and 100°C [9]. Process Analytical Technology (PAT) enables real-time monitoring of critical process parameters, allowing for immediate adjustments to maintain optimal conditions [10] [12].

Catalyst Loading and Selection: Palladium catalyst optimization significantly impacts both yield and cost-effectiveness. Studies on similar PDE4 inhibitor syntheses demonstrate that catalyst selection and loading can affect yields by 20-30% [7] [8]. The choice between different palladium sources, such as Pd(OAc)2-Cu(OTf)2-PPh3 combinations or Pd(dppf)Cl2 systems, requires careful evaluation for each specific transformation [8].

Solvent System Optimization: The selection and optimization of solvent systems directly influence reaction kinetics and selectivity. Mixed solvent systems, particularly dioxane/water and acetonitrile/water combinations, often provide superior results compared to single-solvent systems [9]. Concentration optimization can also yield significant improvements, with studies showing that reducing solvent ratios from 200:1 to 40:1 (mol solvent:mol reagent) can maintain efficiency while reducing processing time [13].

Purification Strategy Enhancement: Advanced purification techniques play a crucial role in yield optimization. The implementation of crystallization-based purification methods, where applicable, often provides superior results compared to chromatographic separations [13]. For compounds exhibiting solid-state properties, optimized recrystallization protocols can simultaneously improve yield and purity [14].

Design of Experiments (DoE) Implementation: Systematic experimental design enables the identification of optimal parameter combinations while minimizing resource consumption [15] [11]. DoE methodologies allow for the simultaneous evaluation of multiple variables and their interactions, leading to more robust optimization outcomes [16].

Critical Intermediate Compounds in Production

The synthesis of ronomilast involves several critical intermediates whose formation and purification significantly impact the overall process efficiency:

Pyrrolopyridine Core Intermediates: The construction of the 1H-pyrrolo[2,3-b]pyridine system represents a key intermediate class. These compounds typically require careful handling due to their sensitivity to oxidation and their tendency to form coordination complexes with metal catalysts [5]. The synthesis often involves multi-step sequences including cyclization reactions that may require specific atmospheric conditions to prevent degradation.

Halogenated Precursors: Brominated or iodinated intermediates serve as crucial coupling partners in the palladium-catalyzed reactions. These compounds must be prepared and stored under conditions that prevent dehalogenation or other decomposition pathways. The choice between bromine and iodine substitution significantly affects coupling reaction kinetics and selectivity [9].

Protected Intermediates: The synthesis may involve protecting group strategies to mask reactive functionality during specific transformation steps. Common protecting groups include tert-butoxycarbonyl (Boc) groups for amines and various ester protecting groups for carboxylic acids [9]. The timing and conditions for protecting group removal require careful optimization to prevent side reactions.

Fluorinated Building Blocks: The incorporation of the 4-fluorophenyl group necessitates the use of fluorinated intermediates that may exhibit unique reactivity patterns. These compounds often require specialized handling procedures due to their potential volatility and the aggressive nature of fluorine-containing reagents [7].

The characterization and quality control of these intermediates requires sophisticated analytical methodologies. Spectrophotometric techniques, including UV-Visible and FT-IR spectroscopy, provide rapid assessment of intermediate purity and structural integrity [14]. High-performance liquid chromatography (HPLC) serves as the primary method for quantitative purity assessment, while nuclear magnetic resonance (NMR) spectroscopy confirms structural identity [17].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial manufacturing presents numerous challenges specific to complex pharmaceutical compounds like ronomilast:

Scale-Up Process Inconsistencies: Heat transfer and mixing efficiency differences between laboratory and industrial-scale equipment create significant challenges [18] [19]. Computational fluid dynamics (CFD) modeling helps predict and mitigate these issues by providing detailed insights into temperature distribution and mixing patterns in large-scale reactors [20] [21].

Equipment Compatibility Issues: Laboratory equipment and industrial-scale machinery operate under fundamentally different physical principles [22]. The adaptation requires careful consideration of surface area-to-volume ratios, mixing characteristics, and heat transfer properties. Modular equipment design approaches can help bridge this gap by allowing incremental scaling while maintaining process consistency [18].

Raw Material Supply Chain Management: Industrial-scale production demands consistent, high-quality starting materials in quantities far exceeding laboratory requirements [19]. Supplier qualification programs become essential to ensure batch-to-batch consistency of critical starting materials. The establishment of multiple qualified suppliers helps mitigate supply chain risks while maintaining material quality standards [23].

Regulatory Compliance Complexities: Good Manufacturing Practice (GMP) requirements introduce additional layers of complexity at industrial scale [19]. Quality by Design (QbD) frameworks help address these challenges by building quality considerations into the process design from the outset. This proactive approach reduces the likelihood of regulatory issues during scale-up [15] [10].

Process Robustness and Control: Statistical Process Control (SPC) systems become essential for maintaining consistent product quality at industrial scale [24] [16]. Real-time monitoring systems enable immediate detection of process deviations, allowing for rapid corrective actions. The implementation of automated control systems helps maintain optimal process conditions despite variations in environmental factors or raw material properties [10].

Waste Management and Environmental Considerations: Industrial-scale production generates significantly larger quantities of waste streams, requiring comprehensive waste management strategies [25]. Process intensification techniques, such as continuous flow processing, can help reduce waste generation while improving overall process efficiency. The development of recycling protocols for solvents and other materials becomes economically significant at large scale [26].

Quality Assurance Scaling: Analytical testing requirements scale non-linearly with production volume [27]. X-ray fluorescence (XRF) spectroscopy provides rapid screening capabilities for elemental impurities, offering significant time and cost advantages over traditional inductively coupled plasma (ICP) methods [12]. Automated sampling and testing systems help maintain testing throughput while ensuring data integrity [28].

Cost Control and Economic Optimization: The economic pressures of industrial-scale production require careful optimization of material usage, energy consumption, and labor efficiency [23]. Process optimization algorithms and machine learning approaches can identify cost-reduction opportunities while maintaining product quality [24]. The implementation of lean manufacturing principles helps eliminate waste and improve overall process efficiency [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types